molecular formula C10H10ClNO B167243 4-Amino-1-naphthol hydrochloride CAS No. 5959-56-8

4-Amino-1-naphthol hydrochloride

Cat. No.: B167243
CAS No.: 5959-56-8
M. Wt: 195.64 g/mol
InChI Key: FDBQTRARWCKEJY-UHFFFAOYSA-N
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Description

4-Amino-1-naphthol hydrochloride is an organic compound with the molecular formula C10H10ClNO. It is a derivative of naphthol, characterized by the presence of an amino group at the 4-position and a hydroxyl group at the 1-position on the naphthalene ring, with a hydrochloride salt form. This compound is known for its applications in various fields, including organic synthesis and scientific research.

Mechanism of Action

Target of Action

It’s known that this compound is used in organic synthesis , suggesting that it may interact with various biological targets depending on the specific context of its use.

Mode of Action

As a chemical used in organic synthesis , its interaction with its targets would depend on the specific reactions it’s involved in.

Pharmacokinetics

As a technical grade compound, it’s primarily used in laboratory settings for synthesis purposes .

Result of Action

The molecular and cellular effects of 4-Amino-1-naphthol hydrochloride’s action would depend on the specific reactions it’s involved in. It has been used in the synthesis of various compounds , suggesting that its effects can be diverse and context-dependent.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s soluble in methanol , indicating that its solubility and therefore its action could be influenced by the solvent environment. Additionally, it’s sensitive to air , suggesting that exposure to air could affect its stability.

Biochemical Analysis

Biochemical Properties

The role of 4-Amino-1-naphthol hydrochloride in biochemical reactions is primarily as a reactant in the synthesis of other compounds. For instance, it has been used in the synthesis of 2-(3-aminophenol)-6-(4-amino-1-naphthol)-4-chloro-s-triazine . The exact enzymes, proteins, and other biomolecules that this compound interacts with can vary depending on the specific reaction and the other reactants present.

Cellular Effects

It is known to cause skin and eye irritation, and may cause respiratory irritation

Molecular Mechanism

The molecular mechanism of action of this compound is largely dependent on the specific biochemical reaction in which it is involved. In the synthesis of 2-(3-aminophenol)-6-(4-amino-1-naphthol)-4-chloro-s-triazine, for example, it acts as a reactant, contributing its amino and hydroxyl groups to the formation of the triazine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-1-naphthol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-naphthol with aniline in the presence of sodium hydroxide to form 4-phenylazo-1-naphthol. This intermediate is then reduced and treated with hydrochloric acid to yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically follows a similar route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-naphthol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-1-naphthol hydrochloride is utilized in several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-naphthol hydrochloride is unique due to its specific functional groups and their positions on the naphthalene ring. This structural arrangement imparts distinct chemical reactivity and binding properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and in affinity chromatography .

Properties

IUPAC Name

4-aminonaphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-6,12H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBQTRARWCKEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884207
Record name 1-Naphthalenol, 4-amino-, hydrochloride (1:1)
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Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Gray powder; [Alfa Aesar MSDS]
Record name 4-Amino-1-naphthol hydrochloride
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CAS No.

5959-56-8
Record name 4-Amino-1-naphthol hydrochloride
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Record name 4-Amino-1-naphthol hydrochloride
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Record name 1-Naphthalenol, 4-amino-, hydrochloride (1:1)
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Record name 1-Naphthalenol, 4-amino-, hydrochloride (1:1)
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Record name 4-amino-1-naphthol hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of 4-Amino-1-naphthol hydrochloride as an antimicrobial agent?

A: While the exact mechanism is not fully elucidated in the provided research, this compound's antimicrobial activity is suggested to stem from its ability to inhibit enzyme activity. This is analogous to the proposed action of 2-methyl-1,4-naphthoquinone, where its high oxidation potential is believed to contribute to its enzyme inhibitory effects. [] Further research is needed to confirm the precise mechanism of this compound.

Q2: Against which microorganisms does this compound exhibit activity?

A: Research indicates that this compound demonstrates broad-spectrum antimicrobial activity. It inhibits the growth of various fungi, including Penicillium notatum and Trichophyton mentagrophytes, representing both non-pathogenic and pathogenic species. [] Additionally, it shows efficacy against a range of bacteria, including pathogenic strains, and acts as a preservative by inhibiting spoilage-causing bacteria and fungi in food and beverages. []

Q3: How does the antimicrobial activity of this compound compare to established antibiotics like penicillin?

A: Interestingly, this compound exhibits a synergistic effect with penicillin. When used in combination, they demonstrate enhanced effectiveness against Staphylococcus aureus, Proteus vulgaris, and Escherichia coli compared to either compound alone. [] This synergistic effect suggests a potential for combination therapies to combat bacterial infections.

Q4: What are the potential applications of this compound beyond its antimicrobial activity?

A: While its antimicrobial properties are prominent, this compound's structural similarity to vitamin K suggests potential applications in other areas. For instance, its ability to inhibit acid formation in saliva, similar to 2-methyl-1,4-naphthoquinone, hints at its potential use in preventing dental caries. [] Further research is warranted to explore these possibilities.

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